arsane

Overview

Description

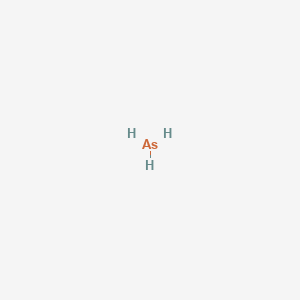

Arsane (AsH₃), systematically named this compound by IUPAC, is the simplest arsenic hydride. It is a colorless, highly toxic, flammable gas with a garlic-like odor. Its structure is analogous to ammonia (NH₃) and phosphine (PH₃), with a trigonal pyramidal geometry. This compound decomposes upon exposure to light or heat, releasing elemental arsenic and hydrogen gas. Despite its toxicity, it has niche applications in semiconductor manufacturing and serves as a precursor for organoarsenic compounds .

Preparation Methods

Synthetic Routes::

- Arsenic can be synthesized through various methods, including reduction of arsenic oxide (As₂O₃) or arsenic acid (H₃AsO₄) using reducing agents like carbon or hydrogen.

- Another route involves reacting arsenic trichloride (AsCl₃) with hydrogen gas.

- Industrial production often relies on these reduction processes.

Chemical Reactions Analysis

Thermal Decomposition

Arsane undergoes thermal decomposition at elevated temperatures, producing elemental arsenic and hydrogen gas:

This reaction is autocatalytic, as liberated arsenic accelerates the process . The decomposition forms the basis of the Marsh test , historically used to detect arsenic in forensic samples .

| Conditions | Catalysts/Influences | Rate Enhancement Factors |

|---|---|---|

| 230–300°C | Alumina, light, humidity | Up to 10× acceleration |

Oxidation Reactions

This compound reacts vigorously with oxidizing agents:

-

Combustion in air :

This exothermic reaction produces arsenic trioxide, a toxic byproduct . -

Strong oxidizers : Reactions with potassium permanganate (KMnO₄) or nitric acid (HNO₃) yield explosive mixtures .

Acid-Base Reactions

This compound exhibits weak acidic properties, undergoing deprotonation with strong bases:

Thermodynamic data for deprotonation (gas phase):

| Reaction | Δ<sub>r</sub>H° (kJ/mol) | Δ<sub>r</sub>G° (kJ/mol) | Method |

|---|---|---|---|

| 1496 ± 8.8 | 1464 ± 8.4 | G+TS |

This compound can also be protonated by superacids to form salts .

Reactions with Halogens

This compound reacts violently with halogens and their compounds:

Hydride Generation for Speciation Analysis

-

This compound is chemically generated from arsenic species (As(III)/As(V)) using reductants like NaBH₄. Efficiency depends on:

Stability and Hazard Considerations

-

Decomposition : Rapid above 300°C, releasing toxic arsenic vapors .

-

Air Reactivity : Oxidizes slowly in moist air, forming a black arsenic coating .

-

Incompatibilities : Avoid contact with halogens, nitric acid, or strong oxidizers due to explosion risks .

This synthesis of this compound’s reactivity underscores its dual role as a chemically versatile compound and a significant hazard, necessitating careful handling in both industrial and laboratory settings.

Scientific Research Applications

Microelectronics

1. Semiconductor Manufacturing

Arsane plays a crucial role in the semiconductor industry, particularly in the production of gallium arsenide (GaAs), a compound semiconductor used in high-efficiency solar cells, lasers, and integrated circuits. The chemical vapor deposition (CVD) process utilizes this compound to produce GaAs at temperatures between 700°C and 900°C:This reaction highlights this compound's utility as a source of arsenic in semiconductor fabrication, where it acts as an n-dopant for silicon and germanium .

Forensic Science

2. Detection of Arsenic Poisoning

this compound is integral to forensic science, particularly through the Marsh test, which detects arsenic poisoning. This historical method involves generating this compound from arsenic-containing samples using zinc and sulfuric acid. The presence of this compound is indicated by the formation of a deposit upon heating:

- The sample is treated with zinc and sulfuric acid.

- If arsenic is present, this compound forms and can be collected.

- Heating results in a deposit that confirms arsenic presence.

Although modern techniques such as atomic spectroscopy have largely replaced it, the Marsh test remains a notable application of this compound in forensic investigations .

Environmental Analysis

3. Environmental Monitoring

this compound's evolution methods are employed to analyze environmental samples for arsenic contamination. Sensitive detection methods combine reduction and separation techniques to analyze inorganic arsenic species in water and air samples. For instance, pH-selective reduction can facilitate specific analyses for As(III) and As(V) forms, allowing for detection limits as low as 0.02 ng As per sample .

Biological Research

4. Biological Substitutions

Research has demonstrated that certain bacteria can utilize arsenic instead of phosphorus for growth, fundamentally altering our understanding of life’s biochemical requirements. A notable example is the bacterium GFAJ-1, which can incorporate arsenate into its cellular structure, suggesting potential applications in astrobiology and environmental biology . This discovery raises questions about the adaptability of life forms under extreme conditions.

Summary Table of Applications

| Application Area | Description | Key Reactions/Processes |

|---|---|---|

| Microelectronics | Used in semiconductor manufacturing (e.g., GaAs production) | CVD process: |

| Forensic Science | Detection of arsenic poisoning via Marsh test | Generation of this compound from samples using zinc and acid |

| Environmental Analysis | Monitoring arsenic levels in environmental samples | pH-selective reduction for As(III) and As(V) detection |

| Biological Research | Study of bacteria utilizing arsenate instead of phosphate | Incorporation of arsenate into cellular structures |

Mechanism of Action

- Arsenic’s toxicity arises from its interference with cellular processes. It binds to sulfhydryl groups in proteins, disrupting their function.

- Molecular targets include enzymes involved in energy production and DNA repair pathways.

Comparison with Similar Compounds

Arsane belongs to the pnictogen hydride family. Below is a detailed comparison with structurally and functionally related arsenic compounds, supported by research findings:

Other Arsenic Hydrides

Key Findings :

- Dithis compound and trithis compound form via condensation cascades during NaBH₄ reduction of arsenites. Their yields depend on pH and reductant concentration .

- Methylated derivatives (e.g., methylthis compound, MeAsH₂) form via methyl-group transfer from methylarsenates, highlighting divergent reaction pathways compared to this compound .

Organoarsanes

Organoarsanes replace one or more hydrogen atoms in AsH₃ with organic groups. Examples include:

Key Findings :

- Bulky organoarsanes (e.g., tris(biphenyl-4-yl)this compound) stabilize low-coordinate metal centers in cluster compounds .

- Organoarsanes like As-10 (an this compound) and As-11 (an this compound oxide) exhibit distinct bioactivity profiles, with oxides showing higher stability in biological systems .

Halogenated and Oxidized Derivatives

Key Findings :

Biological Activity

Arsine (CASRN 7784-42-1) is a colorless, flammable gas known for its toxicity and potential biological effects. This article delves into the biological activity of arsine, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Arsine is a simple arsenic hydride that can affect biological systems primarily through its interaction with hemoglobin and other cellular components. Its mechanism of action involves the following:

- Hemolytic Activity : Arsine is known to cause hemolysis, leading to the destruction of red blood cells (RBCs). This is primarily due to the formation of reactive oxygen species (ROS) and subsequent oxidative stress within erythrocytes.

- Inhibition of Heme Synthesis : Exposure to arsine disrupts the heme synthetic pathway, resulting in decreased hemoglobin production. Studies have shown that arsine affects hematopoietic progenitor cells in bone marrow, leading to a reduction in colony-forming unit erythroids (CFU-E) .

Hematological Impact

The hematological effects of arsine exposure have been extensively studied. Key findings include:

- Hematological Parameters : In animal studies, significant decreases in RBC counts, hemoglobin concentrations, and hematocrit levels were observed after exposure to arsine. For instance, male and female rats exposed to 0.5 and 2.5 ppm of arsine showed increased relative spleen weights due to compensatory extramedullary hematopoiesis .

- Splenomegaly : Increased spleen weights were noted in both rats and mice following prolonged exposure to arsine, indicating a response to hemolytic anemia .

| Biological Parameter | Control Group | 0.5 ppm Group | 2.5 ppm Group |

|---|---|---|---|

| RBC Count (x10^6/µL) | 7.5 | 5.0 | 4.0 |

| Hemoglobin (g/dL) | 15.0 | 10.5 | 8.0 |

| Hematocrit (%) | 45 | 30 | 25 |

| Spleen Weight (g) | 0.5 | 0.75 | 1.0 |

Case Studies

Several studies have highlighted the biological activity of arsine:

- Subacute Inhalation Studies : Research indicated that rats exposed to arsine exhibited significant increases in spleen weight and hemosiderosis after prolonged exposure, suggesting a compensatory mechanism due to hemolysis .

- Effects on Liver Function : In mice, elevated liver weights were reported alongside signs of bile stasis, indicating potential hepatotoxicity associated with high levels of arsine exposure .

Toxicological Assessments

The toxicological profile of arsine has been characterized through various assessments:

- Inhalation Toxicity : Studies have demonstrated that inhalation of arsine leads to acute respiratory distress and systemic toxicity, particularly affecting the hematopoietic system .

- Reversibility of Effects : Most hematological parameters returned to baseline levels within weeks post-exposure, indicating some degree of reversibility following cessation of exposure .

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for arsane (AsF₅), and how can researchers ensure reproducibility?

- Methodological Answer : this compound (arsenic pentafluoride, AsF₅) is typically synthesized via direct fluorination of arsenic trifluoride (AsF₃) or arsenic metal under controlled conditions. To ensure reproducibility:

- Use high-purity reagents and anhydrous solvents to avoid hydrolysis.

- Monitor reaction parameters (temperature, pressure, molar ratios) using calibrated instruments.

- Validate product purity via Fourier-transform infrared spectroscopy (FTIR) for F-As bond confirmation and gas chromatography-mass spectrometry (GC-MS) for trace impurities .

- Document safety protocols rigorously due to AsF₅’s toxicity and corrosivity (e.g., use fume hoods, PPE) .

Q. How should researchers handle safety and storage challenges associated with this compound derivatives like chloro(diphenyl)this compound (C₁₂H₁₀AsCl)?

- Methodological Answer :

- Storage : Use airtight, corrosion-resistant containers (e.g., PTFE-lined glass) under inert gas (N₂/Ar) to prevent oxidation.

- Handling : Conduct experiments in gloveboxes or ventilated enclosures. Include emergency neutralization protocols (e.g., using NaOH solutions for acid spills).

- Documentation : Follow Globally Harmonized System (GHS) guidelines for labeling and Safety Data Sheets (SDS), emphasizing acute toxicity (H330) and environmental hazards .

Q. What analytical techniques are most effective for detecting trace impurities in this compound samples?

- Methodological Answer :

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for arsenic quantification at ppb levels.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F or ⁷⁵As) to identify structural anomalies.

- X-ray Photoelectron Spectroscopy (XPS) for surface contamination analysis.

- Cross-validate results with multiple techniques to address instrumental limitations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic stability data for AsF₅ under varying conditions?

- Methodological Answer :

- Controlled Replication : Reproduce experiments under identical conditions (temperature, pressure, solvent systems) while documenting deviations.

- Error Analysis : Quantify uncertainties in calorimetric measurements (e.g., DSC/TGA) and computational models (e.g., DFT).

- Comparative Literature Review : Tabulate historical data (see Table 1 ) and perform meta-analysis to identify systemic biases (e.g., calibration errors) .

Table 1 : Stability Data Comparison for AsF₅

| Study | Temperature (°C) | Decomposition Rate (%/h) | Methodology |

|---|---|---|---|

| A (2010) | 25 | 0.5 | Isothermal TGA |

| B (2018) | 30 | 2.1 | FTIR Kinetics |

| C (2022) | 25 | 1.3 | DFT Simulation |

Q. What computational strategies are optimal for modeling the electronic structure of AsF₅ in novel applications (e.g., catalysis)?

- Methodological Answer :

- Density Functional Theory (DFT) : Use hybrid functionals (B3LYP) with relativistic pseudopotentials to account for arsenic’s heavy-atom effects.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in SO₂ or HF media) using polarizable force fields.

- Validation : Compare computed vibrational spectra (IR/Raman) with experimental data to refine models .

Q. How can researchers design experiments to investigate AsF₅’s reactivity with organic substrates while mitigating side reactions?

- Methodological Answer :

- Variable Isolation : Systematically vary one parameter (e.g., stoichiometry, solvent polarity) while holding others constant.

- In Situ Monitoring : Use Raman spectroscopy or UV-Vis kinetics to track intermediate formation.

- Post-Reaction Analysis : Employ HPLC-MS or X-ray crystallography to characterize products and byproducts.

- Negative Controls : Include blank reactions to identify environmental contaminants .

Q. What methodologies address discrepancies in spectroscopic assignments for arsenic-containing compounds?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁸O or deuterated solvents to distinguish overlapping peaks in NMR/IR.

- Multivariate Analysis : Apply principal component analysis (PCA) to spectral datasets to isolate signal noise.

- Collaborative Validation : Share raw data with peer labs to cross-verify interpretations .

Q. Interdisciplinary and Ethical Considerations

Q. How should environmental impact studies on this compound derivatives be structured to meet regulatory standards?

- Methodological Answer :

- Tiered Testing : Conduct (1) acute toxicity assays (e.g., Daphnia magna LC₅₀), (2) bioaccumulation studies, and (3) long-term ecotoxicology models.

- Regulatory Alignment : Follow OECD Guidelines 201/202 for aquatic toxicity and EPA protocols for soil persistence.

- Data Transparency : Publish raw datasets in repositories like Zenodo for independent verification .

Q. What strategies improve the reproducibility of kinetic studies on AsF₅ decomposition?

- Methodological Answer :

- Open-Source Protocols : Publish detailed equipment calibration logs (e.g., pressure sensor tolerances).

- Collaborative Reproducibility Networks : Partner with labs using alternative methodologies (e.g., microfluidic vs. batch reactors).

- Error Propagation Models : Use Monte Carlo simulations to quantify uncertainty ranges in rate constants .

Q. How can interdisciplinary teams integrate arsenic chemistry with materials science or pharmacology?

- Methodological Answer :

- Joint Framing : Define shared objectives (e.g., AsF₅ as a fluorinating agent in semiconductor synthesis).

- Cross-Training : Organize workshops on arsenic-specific hazards (toxicology) and applications (catalysis).

- Unified Data Repositories : Use platforms like Materials Project to share crystallographic/thermodynamic data .

Properties

IUPAC Name |

arsenic | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/As | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNWIZPPADIBDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[As] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As | |

| Record name | ARSENIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023760, DTXSID4023886, DTXSID501080836, DTXSID201080837 | |

| Record name | Arsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsenic | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsinidene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501080836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsino | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201080837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.92159 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Arsenic appears as a grayish metallic solid that turns black upon exposure to air. Insoluble in water. Toxic by ingestion., Other Solid, Metal: Silver-gray or tin-white, brittle, odorless solid; [NIOSH], BRITTLE GREY METALLIC-LOOKING CRYSTALS., Silver-gray or tin-white metal, brittle odorless solid., Varies with specific organic arsenic compound., Metal: Silver-gray or tin-white, brittle, odorless solid. | |

| Record name | ARSENIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Arsenic | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arsenic | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1147 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ARSENIC | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0013 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ARSENIC, INORGANIC COMPOUNDS (as As) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/528 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | ARSENIC, ORGANIC COMPOUNDS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/529 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Arsenic (inorganic compounds, as As) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0038.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

1135 °F at 760 mmHg (sublimes) (USCG, 1999), 1135 °F (sublimes), Sublimes | |

| Record name | ARSENIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC, INORGANIC COMPOUNDS (as As) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/528 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Arsenic (inorganic compounds, as As) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0038.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Insol in caustic and nonoxidizing acids, Insoluble in water, Solubility in water: none, Insoluble | |

| Record name | ARSENIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ARSENIC | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0013 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Arsenic (inorganic compounds, as As) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0038.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

5.727 at 77 °F (USCG, 1999) - Denser than water; will sink, 5.778 @ 25 °C, 5.7 g/cm³, 5.73 (metal) | |

| Record name | ARSENIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ARSENIC | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0013 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ARSENIC, INORGANIC COMPOUNDS (as As) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/528 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Arsenic (inorganic compounds, as As) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0038.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 7.5X10-3 mm Hg @ 280 °C; 7.5X10-2 @ 323 °C; 0.75 mm Hg @ 373 °C; 7.5 mm Hg @ 433 °C; 75 mm Hg @ 508 °C; 750 mm Hg @ 601 °C, 0 mmHg (approx), depends upon the specific compound | |

| Record name | ARSENIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ARSENIC, INORGANIC COMPOUNDS (as As) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/528 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | ARSENIC, ORGANIC COMPOUNDS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/529 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Arsenic (inorganic compounds, as As) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0038.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

IT EXISTS IN THREE ALLOTROPIC FORMS, THE YELLOW (ALPHA), BLACK (BETA) AND GREY (GAMMA) FORMS, Silver-gray or tin-white, brittle ... solid., Allotropic forms: alpha-form, metallic, steel-grey, shiny, brittle, rhombohedral crystal structure; beta-form, dark gray, amorphous solid, Yellow, and gray or metallic | |

CAS No. |

7440-38-2, 7784-42-1, 12628-08-9, 14644-45-2 | |

| Record name | ARSENIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Arsenic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsenic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsenic | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsinidene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501080836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsino | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201080837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsenic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARSENIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N712M78A8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ARSENIC, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ARSENIC | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0013 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ARSENIC, INORGANIC COMPOUNDS (as As) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/528 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | ARSENIC, ORGANIC COMPOUNDS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/529 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

1135 °F (Sublimes) (NIOSH, 2023), 1135 °F (Sublimes), 1135 °F (sublimes) | |

| Record name | ARSENIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Arsenic | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1147 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ARSENIC, INORGANIC COMPOUNDS (as As) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/528 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Arsenic (inorganic compounds, as As) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0038.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.